

An In-Depth Technical Guide to Ethyl 3-nitrobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

Cat. No.: B172394

[Get Quote](#)

Abstract: **Ethyl 3-nitrobenzoate** (CAS No. 618-98-4) is a pivotal chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bifunctional nature, featuring both an ester and a nitro group, allows for a range of chemical transformations, making it a versatile building block in complex organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and its primary applications, with a focus on its conversion to subsequent intermediates. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical manufacturing.

Physicochemical Properties

Ethyl 3-nitrobenzoate is a solid, often appearing as a yellow crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents. Its solubility in common organic solvents like ethanol and acetone, contrasted with its limited solubility in water, dictates its use in various reaction and purification protocols.[1]

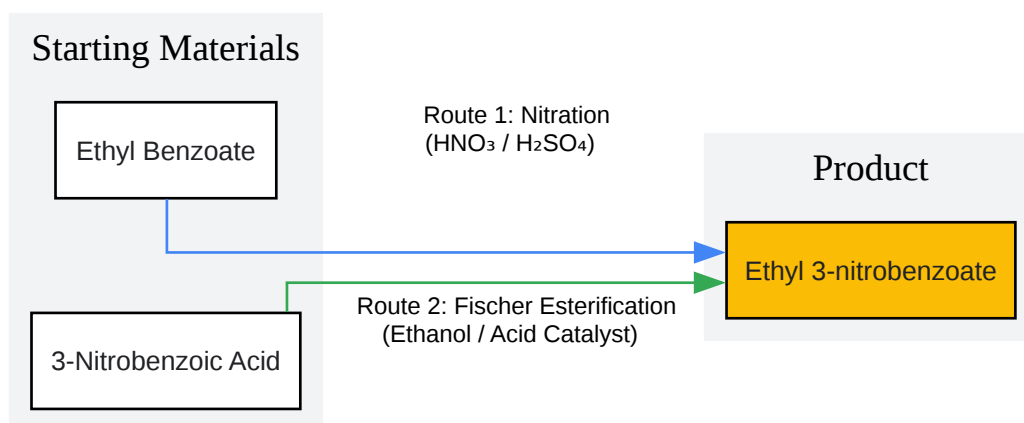
A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 3-nitrobenzoate**

| Property | Value | Source(s) |
|-------------------|--|--------------|
| CAS Number | 618-98-4 | [2][3] |
| Molecular Formula | C ₉ H ₉ NO ₄ | [2][4][3][5] |
| Molecular Weight | 195.17 g/mol | [4][3][5] |
| Appearance | Solid, yellow crystalline powder | [1][2] |
| Melting Point | 39.7 - 42 °C | [2][4][6][7] |
| Boiling Point | approx. 298 °C at 760 mmHg | [2][4] |
| Density | approx. 1.25 - 1.35 g/cm ³ | [2][4] |
| Flash Point | 137 °C | [2] |
| Vapor Pressure | 0.00125 mmHg at 25°C | [2][4] |
| Solubility | Soluble in ethanol, acetone; limited in water | [1] |

Synthesis Methodologies

Ethyl 3-nitrobenzoate can be reliably synthesized via two primary routes: the direct nitration of ethyl benzoate or the Fischer esterification of 3-nitrobenzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.



[Click to download full resolution via product page](#)

Diagram 1: Primary synthetic routes to **Ethyl 3-nitrobenzoate**.

Experimental Protocol 2.1: Nitration of Ethyl Benzoate

This method involves the electrophilic aromatic substitution of ethyl benzoate using a nitrating mixture of sulfuric and nitric acids. The ester group is a meta-director, leading to the desired 3-substituted product.[8]

- Materials: Ethyl benzoate, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, water.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 75 mL of concentrated sulfuric acid.
 - Once cooled to below 10°C, add 38.5 g (0.256 mol) of ethyl benzoate in a single portion. Allow the initial exotherm to subside and the mixture to cool.[7]
 - Separately, prepare the nitrating mixture by carefully adding 21 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture is pre-cooled.
 - Add the nitrating mixture dropwise to the ethyl benzoate solution, maintaining the reaction temperature below 15°C. This addition can take over an hour.[7]
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
- Work-up and Purification:
 - Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring to precipitate the crude product.
 - Allow the ice to melt completely, then collect the solid product by filtration under suction. Wash the filter cake with cold water.
 - Purify the crude **ethyl 3-nitrobenzoate** by recrystallization from an ethanol/water mixture to yield a solid with a melting point of approximately 38-42°C.[8][7] A crude yield of over

70% can be expected with efficient stirring and temperature control.[7]

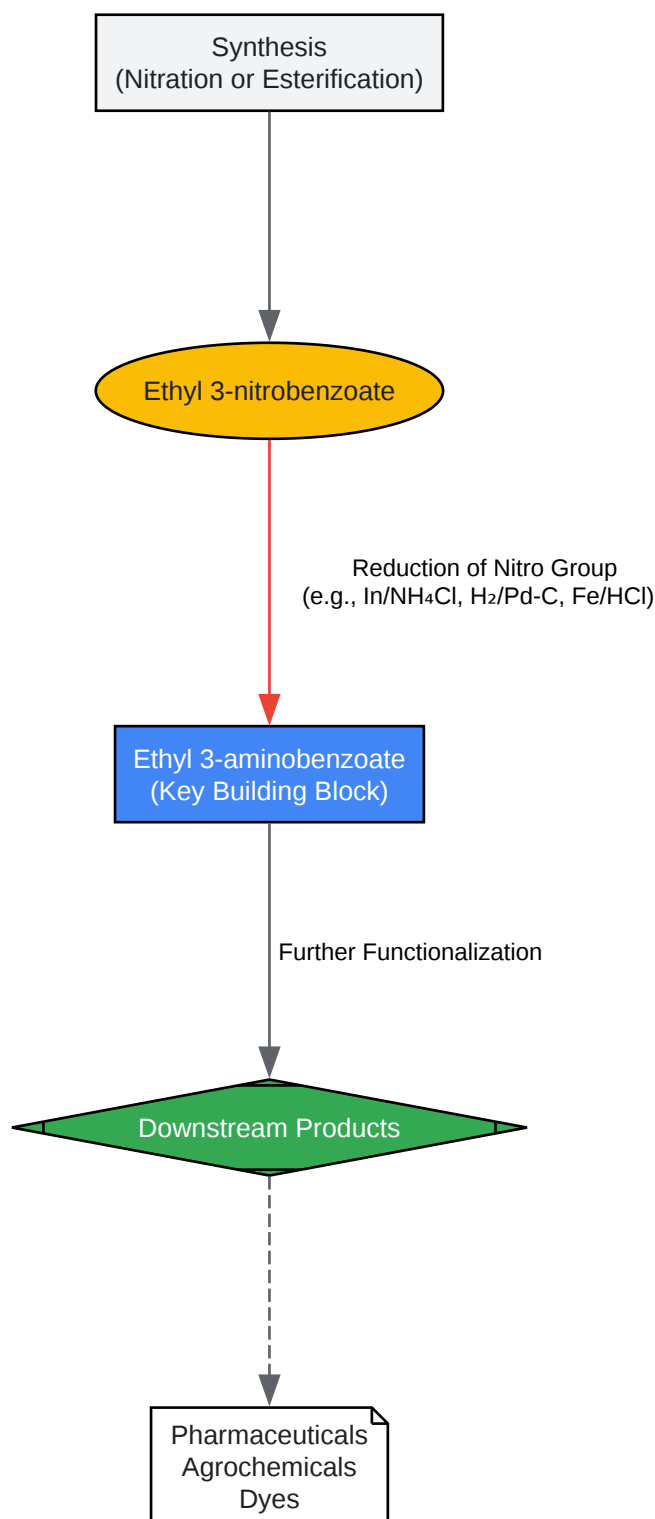
Experimental Protocol 2.2: Esterification of 3-Nitrobenzoic Acid

This process involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol. The use of an inert solvent and continuous removal of water drives the equilibrium towards the product, often resulting in high yields.[6]

- Materials: 3-nitrobenzoic acid, ethanol, an inert azeotropic solvent (e.g., toluene or cyclohexane), and an acid catalyst (e.g., polyfluoroalkanesulfonic acid hydrate or sulfuric acid).
- Procedure:
 - Charge a flask equipped with a Dean-Stark apparatus, condenser, and thermometer with 351 g (2.1 mol) of 3-nitrobenzoic acid, 700 g of toluene, and a catalytic amount (e.g., 10 g) of hexafluoropropanesulfonic acid hydrate.[6]
 - Heat the mixture to approximately 95-100°C.
 - Begin the addition of an excess of ethanol (e.g., 400-500 mol %). The addition should be controlled to maintain a steady reaction temperature while a mixture of toluene, ethanol, and water is continuously distilled off via the Dean-Stark trap.[6]
- Work-up and Purification:
 - Upon completion of the reaction (as monitored by TLC or GC), cool the mixture.
 - Pour the toluene solution into water for washing. The organic layer is separated.[6]
 - The solvent is removed under reduced pressure. The resulting moist product can be dried by incipient distillation to yield pure **ethyl 3-nitrobenzoate**. [6] This method has been reported to achieve yields as high as 94.7% with a purity of 98.6% by HPLC.[6]

Applications as a Chemical Intermediate

The primary utility of **ethyl 3-nitrobenzoate** in synthetic chemistry stems from the reactivity of its nitro group. The reduction of the nitro moiety to an amine is a foundational step for introducing a nucleophilic site on the aromatic ring, opening pathways to a vast array of more complex molecules.



[Click to download full resolution via product page](#)

Diagram 2: The central role of **Ethyl 3-nitrobenzoate** as a precursor.

Core Transformation: Reduction to Ethyl 3-aminobenzoate

The conversion of **ethyl 3-nitrobenzoate** to ethyl 3-aminobenzoate is its most significant application. Ethyl 3-aminobenzoate is a valuable precursor in the pharmaceutical industry. Various reagents can accomplish this reduction, including catalytic hydrogenation ($H_2/Pd-C$), metal-acid systems (Fe/HCl , Sn/HCl), or milder methods for substrates with sensitive functional groups.

Experimental Protocol 3.1: Reduction using Indium/Ammonium Chloride

This protocol is adapted from a procedure for the 4-nitro isomer, which demonstrates an environmentally safer method using indium metal in an aqueous ethanol solution.[9] This system is effective for the selective reduction of aromatic nitro groups.[9]

- Materials: **Ethyl 3-nitrobenzoate**, ethanol, ammonium chloride, indium powder (99.9%+), water, dichloromethane, brine.
- Procedure:
 - In a round-bottom flask, prepare a suspension of 10 g (51 mmol) of **ethyl 3-nitrobenzoate** in 250 mL of ethanol.
 - Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the flask. [9]
 - Add 23.5 g (205 mmol) of indium powder to the mixture.
 - Heat the resulting mixture at reflux for 2.5-3 hours, monitoring the reaction by TLC.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with 350-400 mL of water.

- Filter the mixture under vacuum to remove inorganic solids.
- Extract the aqueous filtrate with multiple portions of dichloromethane (6-8 x 60 mL).[9]
- Combine the organic phases, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield crude ethyl 3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

Ethyl 3-nitrobenzoate should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place away from strong oxidizing agents.[1][4]

Conclusion

Ethyl 3-nitrobenzoate is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the strategic importance of its primary derivative, ethyl 3-aminobenzoate, secure its role as a key building block in the production of a wide range of high-value chemicals. The methodologies presented herein provide a technical foundation for its synthesis and application, underscoring its continued relevance in modern organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl 3-nitrobenzoate [webbook.nist.gov]

- 4. chembk.com [chembk.com]
- 5. Ethyl 3-nitrobenzoate | C₉H₉NO₄ | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Synthesis of m-nitro ethylbenzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 3-nitrobenzoate as a Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172394#ethyl-3-nitrobenzoate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com